N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features a unique structure combining an indole moiety with a piperazine ring and a phenyl group, making it significant in medicinal chemistry. The compound is recognized for its potential applications in pharmacology, particularly in the treatment of various diseases due to its interactions with biological targets.
The compound can be classified as an indole derivative and a piperazine derivative. Indole derivatives are widely studied for their roles in medicinal chemistry, exhibiting properties such as antimicrobial, antiviral, and anticancer activities. N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is primarily sourced from synthetic methods involving multi-step organic reactions.
The synthesis of N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed for industrial-scale production to enhance efficiency and reduce by-products.
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 364.44 g/mol. The InChI representation is provided as follows:
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can participate in various chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include reduced indole derivatives and N-substituted products.
The mechanism of action for N-(1H-indol-3-y)-4-phenylpiperazine-1-carboxamide primarily involves its interaction with tubulin, a protein critical for cell division. By inhibiting tubulin polymerization, this compound exhibits potential anticancer properties. Additionally, it may interact with various receptors involved in neurotransmission, contributing to its pharmacological effects.
While specific physical properties such as melting point and boiling point may not be readily available, general characteristics include:
Key chemical properties include:
Relevant data indicate that the compound's carboxamide group is susceptible to hydrolysis under acidic or basic conditions.
N-(1H-indol-3-y)-4-phenyipiperazine-l-carboxamide has several scientific applications:
The synthesis of N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide relies on convergent multi-step pathways that separately functionalize indole and piperazine precursors before hybridization. The core indole scaffold is typically derived from 3-acetylindole (1), which undergoes N-alkylation with methyl iodide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base at 80°C to yield 1-(1-methyl-1H-indol-3-yl)ethanone (2) [9]. Subsequent Claisen condensation with diethyl oxalate in sodium ethoxide/ethanol generates ethyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate (3), which is cyclized with hydroxylamine hydrochloride under reflux to form ethyl 5-(1-methyl-1H-indol-3-yl)isoxazole-3-carboxylate (4) [9].
Parallel piperazine derivatization begins with N-arylation via nucleophilic aromatic substitution (SNAr) or transition metal catalysis. For example, 1-phenylpiperazine is synthesized by reacting piperazine with bromobenzene under Buchwald-Hartwig conditions [palladium(II) acetate, XPhos ligand, sodium tert-butoxide] or copper(I)-mediated Ullmann coupling [10]. Critical to pharmacokinetic optimization, electron-withdrawing groups (e.g., -CF₃, -NO₂) are introduced at the meta- or para-positions of the phenyl ring prior to carboxamide formation, as these enhance potency by >10-fold compared to unsubstituted analogs [3].
Table 1: Substituent Effects on GOT1 Inhibitory Activity of N-(Indol-3-yl)-4-phenylpiperazine-1-carboxamide Derivatives
Compound | R Group on Phenyl | IC₅₀ (μM) | Potency vs. Lead |
---|---|---|---|
1a | H | 85.0 | Baseline |
2c | 3-CF₃ | 8.2 | >10-fold increase |
2d | 4-CF₃ | 16.0 | >5-fold increase |
2g | 4-NO₂ | 14.0 | >6-fold increase |
2p | 3,5-diCl | 22.0 | ~4-fold increase |
2h | 2-Cl | >100 | Inactive |
Data compiled from enzymatic assays of GOT1 inhibition [3]
The final hybridization involves activating the piperazine as an isocyanate (using triphosgene) or carbonyldiimidazole (CDI), followed by nucleophilic addition by the indol-3-amine. Alternatively, the indole nitrogen is first protected (e.g., with 2-methoxyethyl chloride) before coupling to prevent undesired side reactions [7]. This stepwise approach achieves overall yields of 43–83% after purification by silica gel chromatography [9].
Carboxamide bond formation between the indole and piperazine moieties employs two primary coupling strategies: in situ isocyanate generation and direct carbonyldiimidazole-mediated condensation. The isocyanate route treats 1-arylpiperazine with triphosgene in dichloromethane at 0°C, generating a highly reactive intermediate that is subsequently reacted with 1H-indol-3-amine in the presence of triethylamine to yield the carboxamide (Scheme 1) [3]. While efficient, this method requires strict anhydrous conditions due to isocyanate sensitivity to moisture.
Scheme 1: Isocyanate-Mediated Carboxamide Synthesis
Piperazine-Ar + Cl₃C-O-CCl₃ → Piperazine-N=C=O Piperazine-N=C=O + H-Indol-NH₂ → N-(Indol-3-yl)-4-arylpiperazine-1-carboxamide
Alternatively, CDI activates the piperazine nitrogen by forming an imidazolide intermediate. Treating 1-phenylpiperazine with 1.2 equivalents of CDI in tetrahydrofuran (THF) at 60°C for 2 hours forms the activated species, which is then coupled to indol-3-amine at room temperature overnight. This method avoids hazardous reagents and achieves yields >75% with simplified purification [7] [10].
Structure-activity relationship (SAR) studies reveal that ortho-substitution on the phenyl ring sterically hinders carboxamide bond rotation, reducing binding affinity. For example, 2-chloro and 2-trifluoromethyl analogs exhibit IC₅₀ values >100 μM against target enzymes, whereas meta-substituted derivatives maintain planar conformations essential for activity [3]. Modifying the indole linkage also impacts efficacy: replacing the direct carboxamide bond with a methylene spacer (as in tryptamine analogs) retains potency (IC₅₀ = 32–39 μM), confirming flexibility in the linker region [3].
Conventional thermal coupling methods face limitations in reaction times (8–24 hours) and racemization risks. Microwave-assisted synthesis addresses these by enabling rapid, controlled energy delivery. In optimized protocols, a mixture of 1-(3-nitrophenyl)piperazine, 1H-indol-3-amine, and CDI in N-methylpyrrolidone (NMP) is irradiated at 150°C for 20 minutes under 300 W power, achieving 92% conversion compared to 65% with oil-bath heating at 150°C for 12 hours [3] [9]. This method suppresses diacylation byproducts by accelerating the desired mono-addition.
Catalytic strategies focus on transition metal-free SNAr reactions for piperazine functionalization. Lithium bis(trimethylsilyl)amide (LiHMDS) serves as a non-metallic base to activate the indole nitrogen toward displacement of aryl halides. For example, reacting 4-bromo-1H-indole with 1-(3-trifluoromethylphenyl)piperazine in toluene at 110°C with LiHMDS achieves 88% yield in 1 hour, avoiding palladium residues that complicate pharmaceutical purification [3] [10].
Table 2: Optimization of Synthesis Parameters via Microwave vs. Conventional Heating
Method | Temperature (°C) | Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Conventional Heating | 150 | 12 h | 65 | 15–20% diacylated |
Microwave-Assisted | 150 | 20 min | 92 | <5% diacylated |
Catalytic (LiHMDS) | 110 | 1 h | 88 | Not detected |
Further improvements leverage flow chemistry for hazardous intermediates. Triphosgene-derived isocyanates are generated in a continuous-flow reactor by mixing piperazine derivatives with triphosgene in acetonitrile at 0°C (residence time: 2 minutes), followed by immediate coupling with indol-3-amine in a second chamber. This approach enhances safety and scalability, providing isolated yields of 78–85% for gram-scale synthesis [10].
Recent innovations include ruthenium-photocatalyzed reductive couplings to access chiral indole-piperazine hybrids. Using Ru(bpy)₃(PF₆)₂ under visible light with a chiral scandium complex enables asymmetric synthesis of precursors like vicinal hydroxyamino alcohols, which are derivatized to carboxamides [5]. Though not yet applied to the exact title compound, this method exemplifies emerging catalytic strategies for stereoselective variants.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3